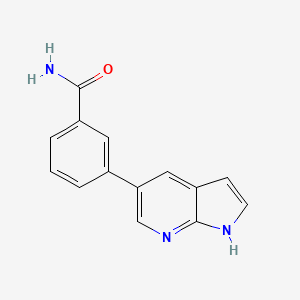

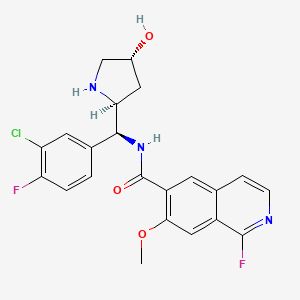

![molecular formula C38H39FN8O7 B10857971 4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)

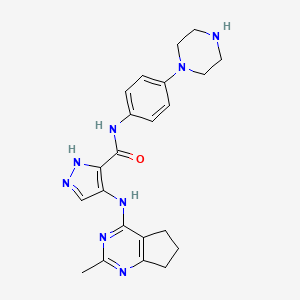

4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

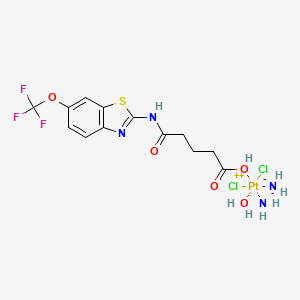

YD23 est synthétisé par une série de réactions chimiques impliquant le couplage d'un ligand qui se lie à SMARCA2 avec un ligand qui recrute une ligase E3 ubiquitine. La synthèse implique généralement:

Formation du ligand se liant à SMARCA2: Cette étape implique la synthèse d'une molécule capable de se lier spécifiquement à la protéine SMARCA2.

Formation du ligand recrutant la ligase E3: Cette étape implique la synthèse d'une molécule capable de recruter une ligase E3 ubiquitine.

Couplage des deux ligands: La dernière étape implique le couplage des deux ligands par l'intermédiaire d'un lieur pour former la molécule PROTAC YD23

Méthodes de production industrielle

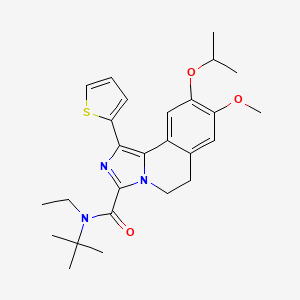

La production industrielle de YD23 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend:

Synthèse par lots: De grandes quantités de matières premières sont mises en réaction dans des réacteurs par lots.

Purification: Le produit brut est purifié en utilisant des techniques telles que la chromatographie pour obtenir un YD23 de haute pureté.

Contrôle qualité: Le produit final est soumis à des tests de contrôle qualité rigoureux pour garantir sa pureté et son efficacité

Analyse Des Réactions Chimiques

Types de réactions

YD23 subit plusieurs types de réactions chimiques, notamment:

Dégradation: YD23 favorise la dégradation de la protéine SMARCA2 par le système ubiquitine-protéasome.

Liaison: YD23 se lie à la fois à la protéine SMARCA2 et à la ligase E3 ubiquitine, facilitant la formation d'un complexe ternaire

Réactifs et conditions communs

Les réactifs et les conditions communs utilisés dans la synthèse et les réactions de YD23 comprennent:

Réactifs: Ligands pour SMARCA2 et ligase E3 ubiquitine, agents de couplage, solvants tels que le diméthylsulfoxyde (DMSO).

Conditions: Les réactions sont généralement réalisées à température ambiante ou à des températures légèrement élevées, sous atmosphère inerte pour prévenir l'oxydation

Principaux produits

Le principal produit formé par la réaction de YD23 est la protéine SMARCA2 ubiquitinée, qui est ensuite dégradée par le protéasome .

Applications de la recherche scientifique

YD23 a plusieurs applications de recherche scientifique, notamment:

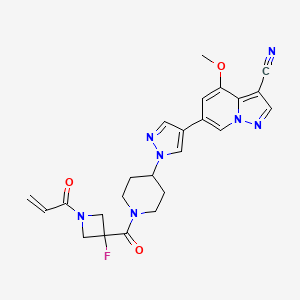

Recherche sur le cancer: YD23 est utilisé pour étudier les effets de la dégradation de SMARCA2 dans les cellules cancéreuses déficientes en SMARCA4, fournissant des informations sur les stratégies thérapeutiques potentielles

Régulation des gènes: YD23 est utilisé pour étudier le rôle de SMARCA2 dans l'accessibilité de la chromatine et la régulation des gènes, en particulier dans le contexte du cycle cellulaire et de la régulation de la croissance

Développement de médicaments: YD23 sert de composé modèle pour le développement d'autres PROTACs ciblant différentes protéines, aidant à la découverte de nouveaux agents thérapeutiques

Mécanisme d'action

YD23 exerce ses effets par le biais du mécanisme suivant:

Liaison à SMARCA2: YD23 se lie à la protéine SMARCA2, formant un complexe.

Recrutement de la ligase E3 ubiquitine: YD23 se lie simultanément à une ligase E3 ubiquitine, la rapprochant de SMARCA2.

Ubiquitination: La ligase E3 ubiquitine ubiquitine SMARCA2, la marquant pour la dégradation.

Dégradation protéasomique: La SMARCA2 ubiquitinée est reconnue et dégradée par le protéasome, conduisant à une réduction des niveaux de SMARCA2

Applications De Recherche Scientifique

YD23 has several scientific research applications, including:

Cancer Research: YD23 is used to study the effects of SMARCA2 degradation in SMARCA4-deficient cancer cells, providing insights into potential therapeutic strategies

Gene Regulation: YD23 is used to investigate the role of SMARCA2 in chromatin accessibility and gene regulation, particularly in the context of cell cycle and growth regulation

Drug Development: YD23 serves as a model compound for the development of other PROTACs targeting different proteins, aiding in the discovery of new therapeutic agents

Mécanisme D'action

YD23 exerts its effects through the following mechanism:

Binding to SMARCA2: YD23 binds to the SMARCA2 protein, forming a complex.

Recruitment of E3 Ubiquitin Ligase: YD23 simultaneously binds to an E3 ubiquitin ligase, bringing it in close proximity to SMARCA2.

Ubiquitination: The E3 ubiquitin ligase ubiquitinates SMARCA2, tagging it for degradation.

Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome, leading to a reduction in SMARCA2 levels

Comparaison Avec Des Composés Similaires

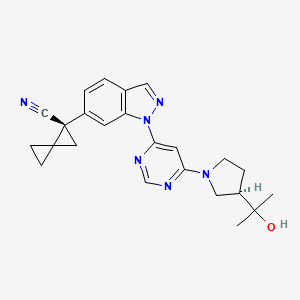

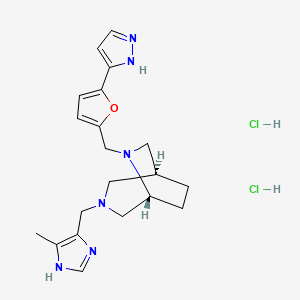

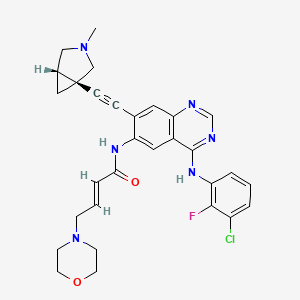

YD23 est unique dans sa capacité à cibler et à dégrader spécifiquement SMARCA2 dans les cellules déficientes en SMARCA4. Des composés similaires incluent:

Dégradeur PROTAC BRD9-7: Cible et dégrade la protéine BRD9.

Dégradeur PROTAC ERK5: Cible et dégrade la protéine ERK5.

Dégradeur PROTAC EGFR: Cible et dégrade la protéine du récepteur du facteur de croissance épidermique (EGFR)

YD23 se distingue par sa spécificité pour SMARCA2 et sa létalité synthétique dans les cellules déficientes en SMARCA4, ce qui en fait un outil précieux pour la recherche sur la thérapie anticancéreuse ciblée .

Propriétés

Formule moléculaire |

C38H39FN8O7 |

|---|---|

Poids moléculaire |

738.8 g/mol |

Nom IUPAC |

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50) |

Clé InChI |

DMUYROJVOXZRNE-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)

![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)